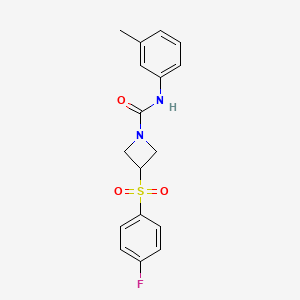

3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-(3-methylphenyl)azetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-12-3-2-4-14(9-12)19-17(21)20-10-16(11-20)24(22,23)15-7-5-13(18)6-8-15/h2-9,16H,10-11H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVPOQPKTXYFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-((4-Fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide typically involves multiple steps, including the formation of the azetidine core and subsequent functionalization. The general synthetic route can be summarized as follows:

- Formation of the Azetidine Core : This involves cyclization reactions using appropriate precursors.

- Introduction of the Sulfonyl Group : The sulfonyl moiety can be introduced through sulfonation reactions with sulfonyl chlorides.

- Amide Bond Formation : The final step involves the coupling of the azetidine with the m-tolyl amine to form the carboxamide linkage.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that compounds containing the azetidine structure exhibit significant antibacterial properties. For example, derivatives with similar structures have shown enhanced activity against Gram-positive and Gram-negative bacteria. In a comparative study, certain synthesized derivatives demonstrated better antibacterial efficacy than standard drugs such as streptomycin .

Anticancer Activity

The anticancer potential of 3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide has also been evaluated. Compounds with azetidinone skeletons have been reported to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers . Notably, some derivatives have shown IC50 values in the low micromolar range, indicating potent cytotoxic effects against human carcinoma cells .

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

- Inhibition of Enzymatic Activity : The sulfonamide group may interact with active sites of bacterial enzymes, disrupting their function.

- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways through mitochondrial dysfunction or caspase activation.

- Cell Cycle Arrest : Some studies suggest that azetidine derivatives can cause cell cycle arrest at specific phases, contributing to their antiproliferative effects.

Case Studies

Several studies have documented the biological activity of related compounds:

- Antibacterial Study : A series of azetidinone derivatives were synthesized and tested for antibacterial activity against various strains. Compounds exhibiting a 50% inhibition concentration (IC50) significantly lower than standard antibiotics were identified .

- Anticancer Evaluation : In vitro studies on MCF-7 breast cancer cells revealed that certain derivatives led to a reduction in cell viability by inducing apoptosis at nanomolar concentrations .

Data Summary

The following table summarizes key findings related to the biological activity of 3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide and its derivatives:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The compound has been investigated for its role as a pharmacological agent . Its sulfonamide group is known for enhancing biological activity, making it a candidate for the development of new drugs targeting various diseases.

Anticancer Activity

Research has shown that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives containing sulfonamide moieties have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancers . The mechanism often involves inducing apoptosis in cancer cells, which could be further explored for 3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide.

Antimicrobial Properties

Studies indicate that sulfonamide derivatives possess antimicrobial activity against a range of pathogens. The presence of the fluorophenyl group may enhance this activity by improving the compound's interaction with bacterial enzymes . The compound could potentially be developed into an antibiotic or antifungal agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide is crucial for optimizing its pharmacological properties.

Modifications and Derivatives

Modifying the azetidine ring or substituents on the aromatic rings can significantly affect the compound's efficacy and selectivity. For example, substituting different groups on the nitrogen atom or altering the sulfonyl moiety can lead to variations in biological activity .

| Modification | Effect on Activity | Reference |

|---|---|---|

| Different aryl groups | Altered cytotoxicity | |

| Variations in sulfonamide structure | Enhanced antimicrobial properties |

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to 3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide:

Synthesis and Characterization

The synthesis typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .

Biological Evaluation

In vitro studies have been conducted to assess the biological activity of synthesized compounds. For instance, compounds similar to 3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide have shown significant inhibition of tumor growth in various cancer models .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from Sulfonamide and Fluorophenyl Families

Bicalutamide ()

- Molecular Formula : C₁₈H₁₄F₄N₂O₄S

- Key Features : Propanamide backbone, 4-fluorophenylsulfonyl group.

- Comparison :

- Bicalutamide’s propanamide chain offers greater flexibility compared to the azetidine ring in the target compound.

- Both share the 4-fluorophenylsulfonyl group, but the azetidine’s rigidity may enhance target selectivity in the latter.

- Bicalutamide is clinically used as an antiandrogen, suggesting that the target compound’s sulfonyl-fluorophenyl motif could have therapeutic relevance .

Piperazine/Piperidine Derivatives ()

- Examples : Compounds 6h, 6i, 6j (bis(4-fluorophenyl)methyl-piperazine sulfonamides).

- Key Features : Six-membered piperazine/piperidine rings, sulfamoyl groups.

- Piperazine-based compounds (e.g., 6h) exhibit melting points between 132–230°C, suggesting variable crystallinity influenced by sulfonamide substituents . The target compound’s m-tolyl group may enhance lipophilicity relative to the bis(4-fluorophenyl) groups in 6h–6j.

Molecular Weight and Solubility

- The target compound’s lower molecular weight (348.39 vs. 430.37 for bicalutamide) may improve bioavailability.

Q & A

Q. What are the optimal synthetic routes for 3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of an azetidine precursor followed by carboxamide coupling. Key steps include:

- Sulfonylation : Reacting 4-fluorophenylsulfonyl chloride with an azetidine intermediate in acetonitrile or DMF, using triethylamine (TEA) as a base to neutralize HCl byproducts .

- Carboxamide Formation : Coupling the sulfonylated azetidine with m-toluidine via carbodiimide-mediated activation (e.g., EDC/HOBt) in dichloromethane (DCM) under inert atmosphere .

- Optimization : Adjust temperature (0–25°C for sulfonylation; 40–60°C for coupling), solvent polarity, and stoichiometric ratios (1:1.2 molar ratio for sulfonyl chloride:azetidine). Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to verify sulfonyl (-SO-) and carboxamide (-CONH-) groups. Key signals include downfield shifts for sulfonyl protons (δ 7.5–8.5 ppm) and carboxamide NH (δ 8.0–9.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and fragmentation patterns consistent with the azetidine core and substituents .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO and DMF (10–20 mg/mL), sparingly soluble in water. Pre-solubilize in DMSO for biological assays .

- Stability : Store at -20°C under inert gas (N or Ar). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 4-fluorophenylsulfonyl and m-tolyl groups on biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the 4-fluorophenyl group with 4-chloro or unsubstituted phenyl variants. Modify the m-tolyl group to o/p-tolyl or electron-deficient aryl groups .

- Biological Testing : Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR assays. Correlate substituent electronic effects (Hammett σ values) with IC data .

Q. What computational strategies can predict binding modes of this compound with biological targets such as kinases or GPCRs?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of target proteins (PDB IDs: e.g., 3QC6 for kinases). Prioritize poses with sulfonyl groups forming hydrogen bonds to catalytic lysine residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify critical binding pocket residues .

Q. How should researchers address contradictions between in vitro potency and cellular efficacy data for this compound?

- Methodological Answer :

- Permeability Assays : Use Caco-2 or PAMPA models to evaluate membrane penetration. Low permeability may explain reduced cellular activity despite high in vitro potency .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation. Introduce deuterium or fluorine atoms to block metabolic hot spots .

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound, particularly its azetidine ring conformation?

- Methodological Answer :

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.